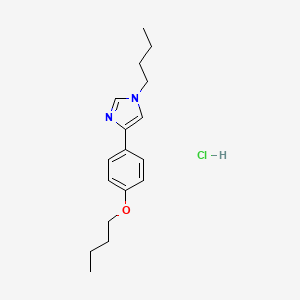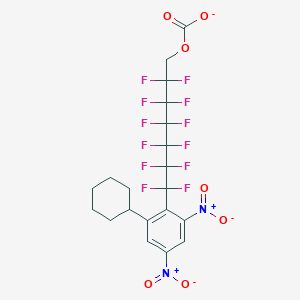
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, dinitrophenyl group, and a dodecafluoroheptyl carbonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate typically involves multiple steps. One common approach is to start with the preparation of 2-Cyclohexyl-4,6-dinitrophenol, which can be synthesized through nitration of cyclohexylphenol. This intermediate is then reacted with dodecafluoroheptyl chloroformate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated heptyl chain may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
相似化合物的比较
Similar Compounds
- 2-Cyclohexyl-4,6-dinitrophenyl propionate
- Carbonic acid (2-cyclohexyl-4,6-dinitrophenyl) ethyl ester
- (2-Cyclohexyl-4,6-dinitrophenyl) acetate
Uniqueness
Compared to similar compounds, 7-(2-Cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate is unique due to its extended fluorinated heptyl chain, which imparts distinct chemical and physical properties. This feature enhances its stability, hydrophobicity, and potential for use in specialized applications, such as advanced material development and targeted drug delivery systems.
属性
CAS 编号 |
42421-29-4 |
|---|---|
分子式 |
C20H15F12N2O7- |
分子量 |
623.3 g/mol |
IUPAC 名称 |
[7-(2-cyclohexyl-4,6-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl] carbonate |
InChI |
InChI=1S/C20H16F12N2O7/c21-15(22,8-41-14(35)36)17(25,26)19(29,30)20(31,32)18(27,28)16(23,24)13-11(9-4-2-1-3-5-9)6-10(33(37)38)7-12(13)34(39)40/h6-7,9H,1-5,8H2,(H,35,36)/p-1 |
InChI 键 |
HTTIYIFGFKTNKL-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(C(C(C(C(C(COC(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



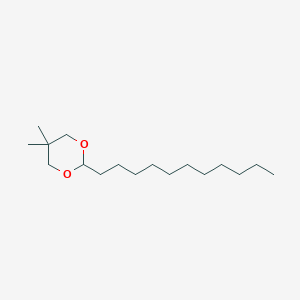

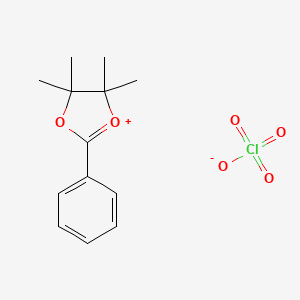
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)



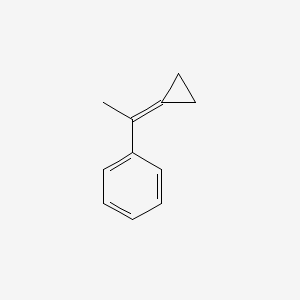
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)

